An In-depth Technical Guide to the Synthesis and Characterization of 4-(1,2,3-Thiadiazol-4-yl)benzene-1-carbothioamide
An In-depth Technical Guide to the Synthesis and Characterization of 4-(1,2,3-Thiadiazol-4-yl)benzene-1-carbothioamide
Abstract
This technical guide provides a comprehensive overview of a robust synthetic pathway for 4-(1,2,3-thiadiazol-4-yl)benzene-1-carbothioamide, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The guide details a multi-step synthesis commencing from commercially available starting materials, outlines the critical reaction mechanisms, and provides step-by-step experimental protocols. Furthermore, it covers the essential analytical techniques for the structural elucidation and purity assessment of the final compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document is intended to serve as a practical resource for researchers, scientists, and professionals in the field of drug development.
Introduction
Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and biologically active molecules. Among these, the 1,2,3-thiadiazole and carbothioamide moieties have garnered considerable attention due to their diverse pharmacological properties. The 1,2,3-thiadiazole ring is a key structural component in various compounds exhibiting antimicrobial, antifungal, and anticancer activities.[1][2] Similarly, the carbothioamide group is a well-established pharmacophore known for its role in enzyme inhibition and as a versatile synthetic intermediate.
The title compound, 4-(1,2,3-thiadiazol-4-yl)benzene-1-carbothioamide[3], integrates these two important functional groups, making it a molecule of interest for further investigation in drug discovery programs. This guide provides a detailed and practical approach to its synthesis and characterization, empowering researchers to access this compound for their studies.
Retrosynthetic Analysis and Synthetic Strategy
A logical retrosynthetic analysis of the target molecule suggests a convergent synthetic strategy. The molecule can be disconnected at the carbothioamide group and the thiadiazole ring, leading to simpler, readily available precursors.
Our proposed forward synthesis begins with 4-acetylbenzonitrile. The synthesis is designed in two key stages: first, the construction of the 1,2,3-thiadiazole ring via the Hurd-Mori reaction, followed by the conversion of the nitrile functionality into the desired carbothioamide.
Synthetic Protocol
Materials and Reagents
-
4-Acetylbenzonitrile
-
Semicarbazide hydrochloride
-
Sodium acetate
-
Methanol
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (DCM)
-
Sodium hydrosulfide (NaHS)
-
Tetrahydrofuran (THF)
-
Ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Experimental Procedures
Step 1: Synthesis of 2-(1-(4-cyanophenyl)ethylidene)hydrazine-1-carboxamide (Intermediate 1)
This step involves the formation of a semicarbazone from 4-acetylbenzonitrile.
-
Protocol:
-
In a round-bottom flask, dissolve 4-acetylbenzonitrile (1.0 eq) in methanol.
-
Add semicarbazide hydrochloride (1.2 eq) and sodium acetate (1.5 eq) to the solution.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into cold water to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to obtain the crude semicarbazone. The product can be used in the next step without further purification if the purity is deemed sufficient by TLC analysis.
-
Step 2: Synthesis of 4-(1,2,3-thiadiazol-4-yl)benzonitrile (Intermediate 2) via Hurd-Mori Reaction
The Hurd-Mori reaction is a classic and efficient method for the synthesis of 1,2,3-thiadiazoles from hydrazones using thionyl chloride.[4][5][6][7][8][9][10][11]
-
Causality of Experimental Choices: The use of thionyl chloride serves as both a dehydrating and a sulfurating agent in the cyclization process. The reaction is typically carried out at low temperatures to control its exothermic nature.
-
Protocol:
-
Suspend the semicarbazone (Intermediate 1, 1.0 eq) in dichloromethane (DCM).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (3.0-4.0 eq) dropwise to the stirred suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully quench the reaction by pouring it into a mixture of ice and saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure, and purify the crude product by column chromatography on silica gel (using a hexane-ethyl acetate gradient) to afford 4-(1,2,3-thiadiazol-4-yl)benzonitrile.
-
Step 3: Synthesis of 4-(1,2,3-Thiadiazol-4-yl)benzene-1-carbothioamide (Final Product)
The final step involves the conversion of the nitrile group to a carbothioamide. This can be achieved by reaction with a source of hydrogen sulfide.
-
Protocol:
-
Dissolve 4-(1,2,3-thiadiazol-4-yl)benzonitrile (Intermediate 2, 1.0 eq) in a mixture of tetrahydrofuran (THF) and water.
-
Add sodium hydrosulfide (NaHS, 2.0-3.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring by TLC.
-
After completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield 4-(1,2,3-thiadiazol-4-yl)benzene-1-carbothioamide.
-
Alternative Thionation using Lawesson's Reagent
An alternative approach for the final step, particularly if starting from 4-acetylbenzamide, would involve the thionation of the corresponding amide intermediate, 4-(1,2,3-thiadiazol-4-yl)benzamide, using Lawesson's reagent.[12][13][14][15][16]
-
Protocol:
-
Dissolve 4-(1,2,3-thiadiazol-4-yl)benzamide (1.0 eq) in anhydrous THF.
-
Add Lawesson's reagent (0.5-0.6 eq) to the solution.
-
Stir the reaction mixture at room temperature or under gentle reflux until the reaction is complete as monitored by TLC.[12]
-
Remove the solvent under reduced pressure.
-
Perform an aqueous work-up by adding water and extracting the product with an organic solvent like ether or ethyl acetate.[12]
-
Purify the crude product by silica gel chromatography to obtain the final compound.[12]
-
Characterization of 4-(1,2,3-Thiadiazol-4-yl)benzene-1-carbothioamide
A combination of spectroscopic techniques is essential for the unambiguous structural confirmation and purity assessment of the synthesized compound.[17]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.[17]
-
¹H NMR Spectroscopy:
-
The aromatic protons on the benzene ring are expected to appear as a set of doublets in the range of δ 7.5-8.5 ppm.
-
The proton on the 1,2,3-thiadiazole ring typically resonates as a singlet at a downfield chemical shift, often above δ 8.0 ppm.
-
The protons of the carbothioamide group (-CSNH₂) may appear as broad singlets, and their chemical shift can be solvent-dependent.
-
-
¹³C NMR Spectroscopy:
-
The carbon of the carbothioamide group (C=S) is expected to have a characteristic downfield chemical shift, typically in the range of δ 190-210 ppm.[18]
-
The aromatic carbons and the carbons of the thiadiazole ring will appear in their respective characteristic regions.
-
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in the molecule.[17][19]
-
Key Vibrational Frequencies:
-
N-H stretching: The N-H bonds of the primary thioamide will show characteristic stretching vibrations in the region of 3100-3400 cm⁻¹.
-
C=S stretching: The carbon-sulfur double bond (thiocarbonyl) will exhibit a characteristic absorption band, typically in the range of 1200-1400 cm⁻¹.[20]
-
Aromatic C-H stretching: These vibrations are expected above 3000 cm⁻¹.[21]
-
C=C and C=N stretching: Aromatic ring and thiadiazole ring stretching vibrations will appear in the 1400-1600 cm⁻¹ region.[17]
-
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its structure.[22][23][24][25][26][27]
-
Expected Fragmentation:
-
The molecular ion peak (M⁺) should be observed at m/z corresponding to the molecular weight of the compound (C₉H₇N₃S₂ = 221.3 g/mol ).
-
A characteristic fragmentation pattern for 1,2,3-thiadiazoles is the loss of a nitrogen molecule (N₂), resulting in a significant [M-28]⁺ peak.[1][24]
-
Further fragmentation of the benzene-1-carbothioamide moiety may also be observed.
-
Data Summary
| Analytical Technique | Expected Observations |
| ¹H NMR | Aromatic protons (δ 7.5-8.5 ppm), Thiadiazole proton (>δ 8.0 ppm), Carbothioamide protons (broad singlets) |
| ¹³C NMR | C=S carbon (δ 190-210 ppm), Aromatic and thiadiazole carbons in characteristic regions |
| IR Spectroscopy | N-H stretch (3100-3400 cm⁻¹), C=S stretch (1200-1400 cm⁻¹), Aromatic C-H stretch (>3000 cm⁻¹) |
| Mass Spectrometry | Molecular ion peak (m/z ≈ 221), [M-28]⁺ peak (loss of N₂) |
Visualizations
Synthetic Workflow
Caption: Overall synthetic scheme for the target compound.
Hurd-Mori Reaction Mechanism
Caption: Simplified mechanism of the Hurd-Mori reaction.
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Thionyl chloride is a corrosive and lachrymatory substance and should be handled with extreme care.
-
Lawesson's reagent and many sulfur-containing compounds have an unpleasant odor and should be handled in a fume hood.[12]
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
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